LY53857

Catalog No.
S534108
CAS No.
32896-53-0
M.F
C23H32N2O3
M. Wt
384.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LY53857

CAS Number

32896-53-0

Product Name

LY53857

IUPAC Name

3-hydroxybutan-2-yl (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate

Molecular Formula

C23H32N2O3

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C23H32N2O3/c1-13(2)25-12-16-10-21-19(18-7-6-8-20(25)22(16)18)9-17(11-24(21)5)23(27)28-15(4)14(3)26/h6-8,12-15,17,19,21,26H,9-11H2,1-5H3/t14?,15?,17-,19-,21-/m1/s1

InChI Key

JQYLIGHHVGCTPR-LYRPIDSHSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Lilly 53857, LY 53857, LY-53857

Canonical SMILES

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC(C)C(C)O)C4=C2C1=CC=C4

Isomeric SMILES

CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)OC(C)C(C)O)C4=C2C1=CC=C4

The exact mass of the compound LY-53857 free base is 384.2413 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Ergot Alkaloids - Ergolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LY53857 (CAS 32896-53-0) is a highly potent, ergoline-derived 5-HT2 receptor antagonist utilized extensively as a critical baseline material in cardiovascular, hematological, and neuropharmacological research [1]. Characterized by an in vitro dissociation constant of 5.4 × 10^-11 M for 5-HT2 receptors, it acts as a competitive antagonist that effectively isolates serotonin-mediated vascular contraction and platelet aggregation[1]. Unlike many conventional serotonin antagonists, LY53857 is structurally optimized as an ergoline ester to provide exceptional receptor selectivity, making it a mandatory procurement choice when laboratory workflows require pure 5-HT2 blockade without confounding off-target adrenergic or dopaminergic effects [2].

Substituting LY53857 with more common 5-HT2 antagonists, such as ketanserin or spiperone, fundamentally compromises experimental reproducibility in smooth muscle and cardiovascular assays[1]. Standard substitutes exhibit significant affinity for alpha-1 adrenergic receptors, which inadvertently lowers blood pressure and alters vascular tone independently of serotonin pathways [1]. Because LY53857 lacks this alpha-1 adrenergic cross-reactivity, it does not induce the artifactual systemic hypotension seen with ketanserin[2]. Procurement of LY53857 is therefore critical for workflows requiring the precise decoupling of serotonergic signaling from adrenergic responses, particularly in in vivo thrombosis models and smooth muscle contractility studies [2].

Assay Reproducibility: Elimination of Alpha-1 Adrenergic Artifacts

LY53857 demonstrates a 250,000-fold selectivity for 5-HT2 receptors over alpha-1 adrenergic receptors, a critical metric for assay purity [1]. In comparative binding assays, LY53857 exhibited a dissociation constant (Kd) of 5.4 × 10^-11 M for 5-HT2 receptors and 1.4 × 10^-5 M for alpha-adrenergic receptors [1]. In contrast, standard antagonists like ketanserin and spiperone display high affinity for alpha-1 receptors, leading to dual blockade and confounded data [1].

Evidence DimensionReceptor Selectivity Ratio (5-HT2 vs Alpha-1)
Target Compound Data250,000-fold selectivity (Kd 5.4E-11 M vs 1.4E-5 M)
Comparator Or BaselineKetanserin / Spiperone (Dual 5-HT2 / Alpha-1 blockade, low selectivity)
Quantified Difference>5 orders of magnitude difference in alpha-1 affinity
ConditionsIn vitro receptor binding assays (vascular smooth muscle)

Procuring LY53857 ensures high assay reproducibility in vascular workflows by eliminating the alpha-1 adrenergic cross-reactivity that routinely confounds data when using standard antagonists like ketanserin.

In Vivo Workflow Fit: Hemodynamic Stability in Hypertensive Models

Because it lacks alpha-1 adrenergic antagonism, LY53857 does not induce systemic hypotension, preserving baseline hemodynamics[1]. In spontaneously hypertensive rats (SHR), LY53857 at doses sufficient to completely block the pressor response to serotonin (up to 10 mg/kg) produced no reduction in mean arterial blood pressure [1]. Conversely, ketanserin significantly lowers blood pressure in the same models due to its intrinsic alpha-1 blocking properties [1].

Evidence DimensionMean Arterial Blood Pressure Reduction
Target Compound Data0% reduction (no hypotensive effect at 10 mg/kg)
Comparator Or BaselineKetanserin (Significant hypotensive effect via alpha-1 blockade)
Quantified DifferenceComplete absence of hypotensive artifacts
ConditionsIn vivo spontaneously hypertensive rat (SHR) model

Allows researchers to integrate pure 5-HT2 blockade into mainstream in vivo cardiovascular workflows without triggering the systemic hypotensive artifacts associated with generic substitutes.

Laboratory Workflow Fit: Prolongation of Arterial Occlusion in Thrombosis Models

LY53857 potently inhibits the serotonin-amplified component of platelet aggregation, making it a highly reliable tool for thrombosis modeling [1]. In a rabbit model of vascular arterial occlusion induced by electrical stimulation, intravenous pretreatment with LY53857 (100 µg/kg) extended the time to carotid artery occlusion from a baseline of 47.0 ± 7 minutes to 164 ± 16 minutes [1]. Ex vivo analysis confirmed a 40.5% inhibition of platelet aggregation in response to combined ADP and serotonin [1].

Evidence DimensionTime to Carotid Artery Occlusion
Target Compound Data164 ± 16 minutes (at 100 µg/kg i.v.)
Comparator Or BaselineBaseline control (47.0 ± 7 minutes)
Quantified Difference3.5-fold prolongation of occlusion time
ConditionsRabbit model of carotid artery occlusion (electrical stimulation)

Provides a highly reliable, process-compatible pharmacological control for quantifying serotonin's specific contribution to platelet aggregation in standardized in vivo thrombosis models.

In Vivo Cardiovascular and Hemodynamic Profiling

LY53857 is the optimal choice for isolating 5-HT2-mediated vascular contraction in live animal models. Its lack of alpha-1 adrenergic affinity ensures that researchers can block serotonin receptors without inducing the hypotensive artifacts that routinely occur when using ketanserin[1].

Platelet Aggregation and Thrombosis Modeling

Procurement of LY53857 is highly recommended for arterial occlusion and thrombosis studies. It serves as a selective inhibitor to accurately quantify the specific contribution of serotonin to ADP- or collagen-induced platelet aggregation, reliably extending occlusion times in standardized models [2].

Smooth Muscle Contractility Assays

In isolated tissue bath experiments (e.g., jugular vein or aorta), LY53857 acts as the definitive reference antagonist. Its 250,000-fold selectivity allows for the precise calculation of 5-HT2 receptor dissociation constants without the confounding dual-blockade effects seen with spiperone or ritanserin[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

384.24129289 Da

Monoisotopic Mass

384.24129289 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OK43YC00I7

MeSH Pharmacological Classification

Serotonin Antagonists

Wikipedia

Ly-53857 free base

Dates

Last modified: 02-18-2024
1: Inoue-Matsuhisa E, Sogo S, Mizota A, Taniai M, Takenaka H, Mano T. Effect of MCI-9042, a 5-HT2 receptor antagonist, on retinal ganglion cell death and retinal ischemia. Exp Eye Res. 2003 Apr;76(4):445-52. PubMed PMID: 12634109.

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